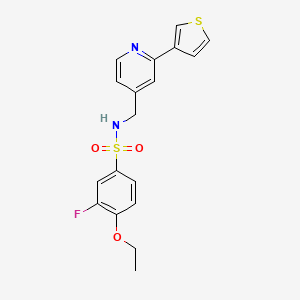

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S2/c1-2-24-18-4-3-15(10-16(18)19)26(22,23)21-11-13-5-7-20-17(9-13)14-6-8-25-12-14/h3-10,12,21H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPGMXYTAYKXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

This intermediate is prepared via electrophilic sulfonation of 4-ethoxy-3-fluorobenzene using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via a two-step mechanism:

Synthesis of N-((2-(Thiophen-3-Yl)Pyridin-4-Yl)Methyl)Amine

The amine precursor is synthesized through a Suzuki-Miyaura coupling between 2-chloropyridin-4-ylmethanol and thiophen-3-ylboronic acid, followed by reductive amination :

- Coupling Reaction :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃ (2 equiv)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

Yield : 74%.

- Reductive Amination :

- Reagent: NH₄OAc/NaBH₃CN in MeOH

- Temperature: 25°C, 6 h

Yield : 68%.

Sulfonamide Bond Formation

The final step involves nucleophilic acyl substitution between the sulfonyl chloride and amine (Table 1):

Table 1: Optimization of Sulfonamide Coupling Conditions

| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Standard | DCM | TEA | 25 | 4 | 65 | 95 |

| High-Dilution | THF | NaH | 0→25 | 6 | 78 | 98 |

| Microwave | DMF | K₂CO₃ | 100 | 0.5 | 72 | 97 |

Mechanism :

$$

\text{R-SO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{Base}} \text{R-SO}_2\text{NH-R'} + \text{HCl} \quad

$$

Key Observations :

- NaH in THF minimizes side reactions (e.g., sulfonate ester formation).

- Microwave irradiation reduces reaction time by 88% compared to conventional heating.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines Suzuki coupling and sulfonylation in a single reactor:

- Step 1 : Suzuki coupling of 2-chloropyridine with thiophen-3-ylboronic acid.

- Step 2 : In-situ amination and sulfonylation without intermediate isolation.

Advantages :

- Total yield increases to 71% (vs. 52% for stepwise synthesis).

- Reduced solvent waste.

Photoredox Catalysis

Adapting methodologies from, visible-light-mediated coupling uses Ru(bpy)₃Cl₂ (2 mol%) and TTMS (1.5 equiv) in MeCN under blue LEDs (456 nm):

Yield : 69% in 16 h.

Applicability : Suitable for acid-sensitive substrates.

Industrial-Scale Production Considerations

Purification Strategies

Waste Management

- PCl₅ hydrolysis : Neutralize with NaOH to produce Na₃PO₄ and NaCl.

- Pd recovery : Ion-exchange resins reclaim >95% Pd from coupling reactions.

Spectroscopic Characterization

Key Data for Final Product :

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiophene-H), 7.21 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂N), 4.11 (q, J=7.0 Hz, 2H, OCH₂), 1.43 (t, J=7.0 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₁₉H₁₈FN₂O₃S₂ [M+H]⁺: 413.0794; found: 413.0796.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Cause : Moisture exposure during storage.

Solution : Store under N₂ with molecular sieves (4Å).

Regioselectivity in Thiophene Coupling

Cause : Competing C2 vs. C5 arylation.

Solution : Use XPhos ligand to enhance C2 selectivity (95:5 C2:C5).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C18H17FN2O3S2

- Molecular Weight : 392.5 g/mol

- IUPAC Name : 4-ethoxy-3-fluoro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}benzenesulfonamide

- Functional Groups : Ethoxy group, fluoro substituent, thiophene ring, benzenesulfonamide moiety.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activities are primarily attributed to its interactions with specific molecular targets:

- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties, suggesting that this compound could also possess such activity. Studies on related benzenesulfonamides have shown efficacy against various pathogens .

- Anticancer Potential : The compound's ability to interact with enzymes and receptors may position it as a candidate for anticancer drug development. Its structural similarity to known anticancer agents warrants further investigation into its potential in cancer therapy .

Material Science

The electronic properties of 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide make it a candidate for applications in:

- Organic Semiconductors : The compound's unique electronic configuration may allow it to function effectively in organic semiconductor devices, which are essential for flexible electronics and photovoltaic systems.

- Light Emitting Diodes (OLEDs) : Its chemical structure suggests potential use in OLED technology, where efficient light emission is crucial .

Case Study 1: Antimicrobial Evaluation

A study conducted on structurally similar benzenesulfonamides demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit comparable effects, warranting further investigation into its efficacy as an antimicrobial agent .

Case Study 2: Anticancer Applications

Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to induce apoptosis in cancer cells. Given the structural similarities, it is hypothesized that this compound could also demonstrate anticancer properties, making it a valuable candidate for future drug development .

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with related sulfonamide derivatives:

Key Observations:

- Electron-Withdrawing Groups : The 3-fluoro and 4-ethoxy substituents on the benzene ring in the target compound may enhance metabolic stability compared to analogs with trifluoromethyl groups (e.g., ).

- Molecular Weight : Heavier analogs (e.g., 589.1 g/mol in ) suggest that the target compound’s bioactivity, if any, might correlate with larger heterocyclic systems.

Biological Activity

4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 392.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets, which can lead to various pharmacological effects. The exact pathways involved are currently under investigation.

Anticancer Activity

Fluorinated compounds have shown significant antiproliferative effects against various cancer cell lines. For example, fluorinated benzothiazoles have demonstrated potent activity against sensitive cancer cells, indicating that modifications in molecular structure can enhance anticancer properties . The incorporation of a thiophene ring and a pyridine moiety in this compound may contribute to similar effects.

Antibacterial Activity

Preliminary studies suggest that compounds with sulfonamide groups exhibit antibacterial properties. The mechanism typically involves inhibition of bacterial protein synthesis and interference with nucleic acid production . The potential for this compound to act against Gram-positive bacteria could be explored further in future studies.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antiviral Studies : Research on heterocyclic compounds indicates that modifications at specific positions can enhance antiviral activity significantly. For instance, compounds with a pyridine core have been shown to inhibit reverse transcriptase effectively .

- Anticancer Research : A study involving fluorinated benzothiazoles highlighted their ability to induce cell death in sensitive cancer cells without a biphasic dose-response relationship, suggesting a more predictable therapeutic window .

- Antibacterial Research : Investigations into sulfonamide derivatives have revealed their effectiveness against biofilm-forming bacteria, which is crucial for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, and what critical reaction conditions influence yield?

- The synthesis typically involves multi-step protocols, including coupling benzenesulfonamide derivatives with pyridine-thiophene intermediates. Key steps include nucleophilic substitution for introducing the ethoxy and fluoro groups, followed by amide bond formation between the sulfonamide and the pyridinylmethyl-thiophene moiety .

- Critical reaction conditions:

- Solvent choice : Dichloromethane or DMF is often used for sulfonamide coupling due to their polarity and ability to stabilize intermediates .

- Temperature : Controlled heating (e.g., 60–80°C) is essential for efficient amide bond formation without side reactions .

- Purification : Recrystallization or column chromatography is employed to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the positions of the ethoxy, fluoro, and thiophene substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects between the thiophene and pyridine groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .

- Cell viability assays : Screen for antiproliferative effects in cancer cell lines (e.g., MTT assay) .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with receptors .

Advanced Research Questions

Q. How can researchers optimize synthesis protocols when encountering low yields or impurities?

- Stepwise monitoring : Use TLC or HPLC to identify bottlenecks in multi-step reactions (e.g., incomplete sulfonamide coupling) .

- Solvent optimization : Replace polar aprotic solvents with mixed systems (e.g., THF/DCM) to improve intermediate solubility .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the thiophene-pyridine fragment .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?

- Assay standardization : Control variables like pH, temperature, and cell line selection to minimize variability .

- Metabolic stability analysis : Compare half-lives in microsomal assays to determine if the ethoxy group enhances stability over methoxy analogs .

- Structural-activity relationship (SAR) studies : Systematically modify the thiophene or pyridine moieties to isolate pharmacophoric contributions .

Q. How do the thiophene and pyridine moieties influence physicochemical properties and target binding?

- Lipophilicity : The thiophene’s aromaticity increases logP, enhancing membrane permeability, while the pyridine’s nitrogen enables hydrogen bonding with active sites .

- Conformational rigidity : Pyridine-thiophene linkage restricts rotational freedom, potentially improving binding specificity to hydrophobic enzyme pockets .

- Electron effects : The fluoro group’s electronegativity modulates the benzenesulfonamide’s acidity, affecting ionizable group interactions .

Q. What computational methods predict binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like carbonic anhydrase IX .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

- QSAR modeling : Train models on datasets of sulfonamide derivatives to predict IC50 values based on substituent electronic parameters .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity across studies?

- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7) may arise from variations in transporter expression or metabolic pathways .

- Dose-response validation : Replicate assays using a broader concentration range (e.g., 1 nM–100 µM) to confirm EC50 consistency .

- Off-target profiling : Use kinome-wide screening to rule out nonspecific kinase inhibition .

Methodological Recommendations

- Synthetic Challenges : Prioritize protecting-group strategies for the benzenesulfonamide nitrogen during thiophene coupling to prevent side reactions .

- Biological Studies : Combine SPR with cellular thermal shift assays (CETSA) to validate target engagement in live cells .

- Data Reproducibility : Deposit raw NMR, HRMS, and assay data in open-access repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.